molecular formula C10H13Cl2N3 B3175018 1-(3,5-Dichloropyridin-4-YL)homopiperazine CAS No. 955378-56-0

1-(3,5-Dichloropyridin-4-YL)homopiperazine

Cat. No. B3175018
CAS RN: 955378-56-0
M. Wt: 246.13 g/mol
InChI Key: DIFNBWSOAKXVIT-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-4-YL)homopiperazine is a chemical compound with the molecular formula C10H13Cl2N3 . It has a molecular weight of 246.14 .


Synthesis Analysis

The synthesis of this compound involves a combinatorial reaction with N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ . The reaction mixture is stirred overnight at ambient temperature . The products are isolated by flash column chromatography .

Scientific Research Applications

Antitubercular Applications

1-(3,5-Dichloropyridin-4-YL)homopiperazine and its derivatives have shown potential in antitubercular applications. A study by Vavaiya et al. (2022) involved the synthesis of homopiperazine-pyrimidine-pyrazole hybrids, which demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis strains. These findings suggest the potential of such compounds in the development of new antitubercular drugs (Vavaiya et al., 2022).

Anticancer Properties

Novel Mannich bases derived from this compound analogs were studied for their anticancer activities, particularly against prostate cancer cells. The study by Demirci and Demirbas (2019) synthesized these compounds and evaluated their cytotoxicity on various prostate cancer cell lines, indicating moderate activity (Demirci & Demirbas, 2019).

Supramolecular Network Structures

The compound has been studied for its role in forming 3D supramolecular network structures when reacted with different organic acids. Du et al. (2019) analyzed compounds constructed by homopiperazine with various acids, observing significant hydrogen bond interactions leading to the formation of these complex structures (Du et al., 2019).

Anticonvulsant Properties

In the field of neuroscience, this compound derivatives have been explored for their anticonvulsant properties. Kamiński et al. (2015) synthesized a series of new hybrid compounds joining chemical fragments of well-known antiepileptic drugs and tested them for anticonvulsant activity in various models. This research demonstrates the potential of such compounds in treating epilepsy (Kamiński et al., 2015).

Potential Nootropic Agents

The compound has also been investigated for potential nootropic (cognitive-enhancing) effects. Valenta et al. (1994) synthesized a series of compounds related to this compound and tested them for nootropic activity, indicating the potential application of these compounds in enhancing cognitive functions (Valenta et al., 1994).

properties

IUPAC Name

1-(3,5-dichloropyridin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3/c11-8-6-14-7-9(12)10(8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFNBWSOAKXVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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